molecular formula C16H15N3O5S B2576303 Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 309268-12-0

Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2576303
CAS No.: 309268-12-0
M. Wt: 361.37
InChI Key: NEBXCODPOVARQO-UHFFFAOYSA-N
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Description

Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a dihydropyridine derivative featuring a 3-nitrophenyl substituent at the 4-position, a cyano group at the 3-position, a hydroxyl group at the 6-position, and a sulfanyl acetate ester moiety.

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-13(8-17)12(7-14(20)18-16)10-4-3-5-11(6-10)19(22)23/h3-6,12H,2,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBXCODPOVARQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C13H12N4O4S
  • Molecular Weight : 304.32 g/mol

The biological activity of this compound involves several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Studies indicate that it may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Enzyme Inhibition : Ethyl acetate derivatives have been shown to inhibit various enzymes related to metabolic pathways.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Type Description Reference
AntioxidantReduces oxidative stress in cellular models
NeuroprotectionProtects neuronal cells against apoptosis
Enzyme InhibitionInhibits pyruvate dehydrogenase and other metabolic enzymes
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

Case Studies

  • Neuroprotective Study : In a study involving neuronal cell cultures, this compound was shown to significantly reduce cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound selectively inhibited the growth of various cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anticancer agent.

Research Findings

Recent research has highlighted several promising findings regarding the biological activity of this compound:

  • Antioxidant Mechanism : The compound's ability to scavenge free radicals was confirmed through assays measuring DPPH radical scavenging activity.
  • Neuroprotective Pathways : Activation of the Nrf2 pathway was observed, suggesting that this compound may enhance cellular defenses against oxidative damage.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The final product is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods confirm the structure and purity of the compound, which is crucial for its subsequent applications.

Biological Activities

2.1 Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). Some studies report that these compounds demonstrate higher inhibitory effects compared to standard chemotherapeutics like doxorubicin .

2.2 Antimicrobial Properties

In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have highlighted its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

2.3 Neuroprotective Effects

Recent investigations into neuroprotective properties suggest that certain derivatives may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This opens avenues for research into its use in conditions like Alzheimer's disease .

Material Science Applications

This compound has also found applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Case Study 1: Antitumor Evaluation

A study conducted by Al-Suwaidan et al. (2016) assessed the antitumor activity of various synthesized derivatives of this compound against multiple cancer cell lines. The results demonstrated that some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial activity of several compounds derived from this compound against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives showed significant inhibition zones compared to control antibiotics, highlighting their potential for further development into new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Modifications

The compound is compared to three analogues (Table 1), highlighting key structural differences and their implications:

Table 1: Structural Comparison of Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate and Analogues

Compound Name 4-Position Substituent 6-Position Substituent Additional Features
This compound (Target) 3-Nitrophenyl Hydroxyl Sulfanyl acetate ester
Ethyl {[4-(4-bromophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate 4-Bromophenyl Hydroxyl Bromine substituent
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate Styryl Methyl Ethoxycarbonyl, no hydroxyl
Ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate Styryl Methyl Thioxo group, no sulfanyl acetate
Key Observations:

The styryl substituent in compounds from may confer π-π stacking capabilities, absent in nitro- or bromo-substituted analogues.

6-Position Substituent :

  • The hydroxyl group in the target compound and the 4-bromophenyl analogue enables hydrogen bonding, improving solubility in polar solvents. In contrast, methyl or ethoxycarbonyl groups in other analogues increase lipophilicity .

Functional Groups :

  • The sulfanyl acetate ester in the target compound and its bromophenyl analogue contrasts with the thioxo group in compound 1 (), which may alter redox behavior and metal-binding properties .
Physical Properties:
  • Melting Points : The hydroxyl and nitro groups in the target compound may elevate its melting point compared to compound 2 (70–71°C) due to stronger hydrogen bonding and dipole interactions .
  • Solubility: The nitro group’s polarity suggests moderate solubility in polar aprotic solvents (e.g., DMSO), whereas styryl- and methyl-substituted analogues are likely more soluble in nonpolar solvents .

Crystallographic and Computational Insights

  • While direct crystallographic data for the target compound is unavailable, SHELX programs (e.g., SHELXL, SHELXT) are widely used for refining similar small-molecule structures . The nitro group’s meta position may induce distinct crystal packing compared to para-substituted analogues (e.g., 4-bromophenyl), influencing lattice stability and diffraction patterns .

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